2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride
Overview
Description
“2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1208091-61-5 . It has a molecular weight of 249.14 . The IUPAC name for this compound is N-(2-chloro-4-pyrimidinyl)-N-(4-piperidinyl)amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4.ClH/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2,(H,12,13,14);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.14 . Its IUPAC name is N-(2-chloro-4-pyrimidinyl)-N-(4-piperidinyl)amine hydrochloride . The InChI code is 1S/C9H13ClN4.ClH/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2,(H,12,13,14);1H .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is used in the synthesis of piperidine containing pyrimidine imines and thiazolidinones. These compounds are synthesized via microwave irradiation and have been evaluated for their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Fluorescent Probes for DNA Detection
This chemical is involved in the synthesis of novel benzimidazo[1,2-a]quinolines, which are potential fluorescent probes for DNA detection. The compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Synthesis of 2-Amino-4-heteroarylpyrimidines
The chemical plays a role in the microwave-induced synthesis of 2-amino-4-heteroarylpyrimidines, a process that is efficient and amenable to parallel synthesis (Humphries, Do, & Wilhite, 2009).
Preparation of Potent Deoxycytidine Kinase Inhibitors
It is also a key intermediate in the preparation of new classes of potent deoxycytidine kinase (dCK) inhibitors, showcasing its importance in the development of novel therapeutic agents (Zhang et al., 2009).
Antimicrobial Activity of Substituted Tricyclic Compounds
This compound is used in the synthesis of substituted tricyclic compounds, which have shown significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Asymmetric Carbon-Carbon Bond Formations
In the field of organic synthesis, it is used in asymmetric carbon-carbon bond formations, particularly in the creation of substituted piperidines and pyrrolidines (Johnson et al., 2002).
Properties
IUPAC Name |
2-chloro-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARLDHZAYJGTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC(=NC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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